molecular formula C28H38D6O2 B602757 25-Hydroxy VD2-D6 CAS No. 1262843-46-8

25-Hydroxy VD2-D6

Cat. No. B602757
CAS RN: 1262843-46-8
M. Wt: 418.68
InChI Key:
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Description

Molecular Structure Analysis

The molecular weight of 25-Hydroxy VD2-D6 is 418.68 and its molecular formula is C28H38D6O2 . The structure can be represented by the SMILES string: OC@@HCC1=C\\C=C2C@@C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O)C)([H])[C@]3(C)CCC\\2 .


Physical And Chemical Properties Analysis

25-Hydroxy VD2-D6 is a solid substance with a white to off-white color . It is soluble in DMSO at a concentration of 100 mg/mL . The storage conditions are at 4°C, protected from light, and stored under nitrogen .

Safety And Hazards

When handling 25-Hydroxy VD2-D6, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental exposure, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

In the context of medical research, one study suggests that serum 25-hydroxyvitamin D levels of approximately 20 ng/mL may be necessary to trigger ovulation or to support progesterone secretion . Therefore, regular monitoring of Vitamin D levels and correction of Vitamin D deficiency is recommended in patients with hyperlipidemia .

properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24+,25-,26+,28-/m1/s1/i4D3,5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKIIUAXZGLUND-SGQRFKNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735354
Record name (3S,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

25-Hydroxy VD2-D6

CAS RN

1262843-46-8
Record name (3S,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25-Hydroxy VD2-D6
Reactant of Route 2
25-Hydroxy VD2-D6
Reactant of Route 3
25-Hydroxy VD2-D6
Reactant of Route 4
25-Hydroxy VD2-D6
Reactant of Route 5
25-Hydroxy VD2-D6
Reactant of Route 6
25-Hydroxy VD2-D6

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